molecular formula C6H10F2O3 B6588749 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid CAS No. 2228410-82-8

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid

Cat. No.: B6588749
CAS No.: 2228410-82-8
M. Wt: 168.1
InChI Key:
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Description

. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a dimethylbutanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid typically involves the fluorination of a suitable precursor, followed by hydroxylation and subsequent acidification. One common method involves the reaction of 3,3-dimethylbutanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The intermediate product is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4-difluoro-3,3-dimethylbutanoic acid.

    Reduction: The compound can be reduced to form 4,4-difluoro-3,3-dimethylbutanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation: 4,4-Difluoro-3,3-dimethylbutanoic acid.

    Reduction: 4,4-Difluoro-3,3-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    4,4-Difluoro-2-hydroxybutanoic acid: Similar structure but lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid: Contains an additional fluorine atom, which can further enhance its reactivity and binding affinity.

Uniqueness: 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and dimethylbutanoic acid backbone. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

2228410-82-8

Molecular Formula

C6H10F2O3

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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